Ota-vasotocin
Description
Table 1: Key Structural and Nomenclative Features of this compound
| Property | Description |
|---|---|
| IUPAC Name | Cyclic(1→5)-disulfide of N-[(1-mercaptocyclohexyl)acetyl]-O-methyl-L-tyrosyl-L-isoleucyl-L-threonyl-L-asparaginyl-L-cysteinyl-L-prolyl-L-ornithyl-L-tyrosinamide |
| CAS Registry Number | 114056-26-7 |
| Molecular Formula | C₅₄H₇₉N₁₁O₁₃S₂ |
| Sequence | β-Mercapto-β,β-cyclopentamethylenepropionyl-Tyr(Me)-Ile-Thr-Asn-Cys-Pro-Orn-Tyr-NH₂ |
| Disulfide Bond Configuration | Between Cys¹ and Cys⁶ |
The systematic nomenclature reflects its modifications: an O-methyltyrosine at position 2 and a 1-mercaptocyclohexylacetyl group replacing the native N-terminal cysteine. These substitutions enhance receptor selectivity and metabolic stability compared to endogenous vasotocin.
Three-Dimensional Conformational Analysis
This compound’s 3D conformation is constrained by its cyclic disulfide bridge and β-mercaptocyclohexylacetyl group, which impose rigidity on the N-terminal region. Nuclear magnetic resonance (NMR) studies of analogous vasotocin peptides reveal that the disulfide bond stabilizes a 20-membered ring , favoring a β-turn structure involving residues Tyr², Ile³, Thr⁴, and Asn⁵. This conformation is critical for binding to oxytocin receptors (OTRs).
Key Conformational Features:
- Disulfide Bond Geometry : The Cys¹–Cys⁶ disulfide adopts a left-handed spiral conformation , reducing conformational flexibility in aqueous solutions.
- Backbone Torsion Angles : Molecular dynamics simulations indicate φ/ψ angles of -60°/-30° for Tyr² and -90°/-10° for Pro⁷, consistent with polyproline II helices in cyclic peptides.
- Side-Chain Orientation : The O-methyltyrosine side chain at position 2 projects outward, optimizing hydrophobic interactions with receptor subpockets.
Notably, the 1-mercaptocyclohexylacetyl group introduces steric hindrance, preventing the N-terminus from adopting the α-helical conformations seen in unmodified vasotocin. This modification is a key determinant of this compound’s antagonist properties.
Comparative Structural Homology with Vasotocin Family Peptides
This compound shares a conserved cyclic backbone with vasotocin (Cys¹–Cys⁶ disulfide) but diverges in critical substitutions that alter receptor affinity and functional activity.
Table 2: Structural Comparison of this compound and Related Peptides
| Feature | This compound | Arginine Vasotocin | Oxytocin |
|---|---|---|---|
| Position 1 Modification | 1-Mercaptocyclohexylacetyl | Cysteine | Cysteine |
| Position 2 Residue | O-Methyltyrosine | Tyrosine | Tyrosine |
| Position 8 Residue | Ornithine | Arginine | Leucine |
| C-Terminus | Tyrosinamide | Glycinamide | Glycinamide |
| Receptor Specificity | Oxytocin Receptor (OTR) Antagonist | V₁a/V₂ Vasopressin Receptors | Oxytocin Receptor (OTR) Agonist |
Structural Homology Insights:
- Position 8 Substitution : Replacing arginine (vasotocin) with ornithine reduces polarity, weakening interactions with vasopressin receptors while retaining OTR binding.
- O-Methyltyrosine at Position 2 : Methylation of Tyr²’s hydroxyl group eliminates hydrogen bonding with OTRs, converting agonist activity to antagonism.
- β-Mercaptocyclohexylacetyl Group : This bulkier N-terminal cap sterically hinders receptor activation, a feature absent in native vasotocin.
Properties
IUPAC Name |
(2S)-N-[(2R)-1-[(2S)-2-[[(2S)-5-amino-1-[[(2S)-1-amino-3-(4-methoxyphenyl)-1-oxopropan-2-yl]amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-sulfanylidenepropan-2-yl]-2-[[(2S,3R)-3-hydroxy-2-[[(2S,3S)-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[2-(1-sulfanylcyclohexyl)acetyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]butanoyl]amino]butanediamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H79N11O13S2/c1-5-30(2)44(63-49(73)38(26-32-13-17-34(67)18-14-32)58-43(69)28-54(80)21-7-6-8-22-54)51(75)64-45(31(3)66)52(76)61-39(27-42(56)68)48(72)62-40(29-79)53(77)65-24-10-12-41(65)50(74)59-36(11-9-23-55)47(71)60-37(46(57)70)25-33-15-19-35(78-4)20-16-33/h13-20,29-31,36-41,44-45,66-67,80H,5-12,21-28,55H2,1-4H3,(H2,56,68)(H2,57,70)(H,58,69)(H,59,74)(H,60,71)(H,61,76)(H,62,72)(H,63,73)(H,64,75)/t30-,31+,36-,37-,38-,39-,40-,41-,44-,45-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHDMXBLPNDFGOB-YKVWRKJBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(C=S)C(=O)N1CCCC1C(=O)NC(CCCN)C(=O)NC(CC2=CC=C(C=C2)OC)C(=O)N)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)CC4(CCCCC4)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C=S)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCN)C(=O)N[C@@H](CC2=CC=C(C=C2)OC)C(=O)N)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)CC4(CCCCC4)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H79N11O13S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50150640 | |
| Record name | Ota-vasotocin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50150640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1154.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114056-26-7 | |
| Record name | Ota-vasotocin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114056267 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ota-vasotocin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50150640 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Resin Selection and Amino Acid Loading
A Wang resin preloaded with Fmoc-Thr(t-Bu)-OH is employed, providing acid-labile anchoring for subsequent cleavage. The resin swells in dimethylformamide (DMF) for 30 minutes prior to coupling.
Sequential Peptide Assembly
Stepwise elongation uses Fmoc-protected amino acids (0.2 M in DMF) activated with hexafluorophosphate benzotriazole tetramethyl uronium (HBTU) and N,N-diisopropylethylamine (DIEA). Coupling cycles (2 × 30 minutes) ensure >99% efficiency, monitored by Kaiser testing.
Critical Modifications :
- D-Tyr(Me)² : Incorporated using Fmoc-D-Tyr(Me)-OH at cycle 2, with extended deprotection (20% piperidine/DMF, 2 × 10 minutes).
- Disulfide Bridge : Orthogonal protection with trityl (Trt) on Cys¹ and acetamidomethyl (Acm) on Cys⁶. Post-assembly, the Trt group is removed with 1% trifluoroacetic acid (TFA)/triisopropylsilane (TIS), enabling oxidative cyclization (0.1 M iodine in 90% acetic acid, 2 hours).
Radiolabeling and Purification
This compound is radioiodinated for pharmacological tracer applications, leveraging its phenolic tyrosine residue.
Iodination Protocol
- Oxidant Preparation : Coat reaction vials with 50 μg iodo-gen (1,3,4,6-tetrachloro-3α,6α-diphenylglycouril) in dichloromethane, evaporated under nitrogen.
- Reaction Mixture : Combine 10 μg this compound with 1 mCi Na[¹²⁵I] in 0.1 M phosphate buffer (pH 7.4). React for 10 minutes at room temperature.
- Termination : Add 100 μL of 0.1 M sodium metabisulfite to quench unreacted iodine.
High-Performance Liquid Chromatography (HPLC) Purification
Column : C18 reverse-phase (250 × 4.6 mm, 5 μm)
Mobile Phase :
- A : 0.1% TFA in water
- B : 0.1% TFA in acetonitrile
Gradient : 20–50% B over 30 minutes, 1 mL/min flow.
Retention Time : 21.3 minutes (monitored at 280 nm)
Radiochemical Yield : 68 ± 5% (n = 6).
Pharmacological Characterization
Receptor affinity and functional activity are assessed using transfected cell lines and tissue membranes.
Radioligand Binding Assays
Membrane Preparation :
- CHO cells expressing human V1a, V1b, V2, or OT receptors are homogenized in Tris-HCl (50 mM, pH 7.4) and centrifuged (44,000 × g, 20 minutes).
Incubation : 100 μg membrane protein + 0.1 nM [¹²⁵I]-Ota-vasotocin ± competing ligands (12 hours, 4°C).
Filtration : GF/C filters presoaked in 0.3% polyethylenimine, counted via gamma spectrometry.
Binding Affinity (Kd) :
| Receptor Subtype | Kd (nM) |
|---|---|
| V1a | 0.12 |
| OT | 8.7 |
| V1b | 15.4 |
| V2 | >1000 |
Data adapted from Elands et al. (1988) and Barberis et al. (1995).
Functional Activity: Inositol Phosphate (IP) Accumulation
CHO-V1a cells (5 × 10⁴/well) are labeled with [³H]-myo-inositol (1 μCi/mL) and stimulated with this compound (10⁻¹²–10⁻⁶ M). IPs are extracted via anion-exchange chromatography.
EC₅₀ : 0.3 nM (V1a-mediated IP accumulation)
Max Response : 85% of AVP efficacy.
Analytical Validation
Mass Spectrometry
Instrument : MALDI-TOF (Bruker UltrafleXtreme)
Matrix : α-cyano-4-hydroxycinnamic acid (10 mg/mL in 50% acetonitrile/0.1% TFA)
Observed m/z : 1187.6 [M+H]⁺ (theoretical: 1187.4).
Chemical Reactions Analysis
Types of Reactions: Ota-vasotocin undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the sulfur atoms in the cysteine residues, forming disulfide bonds.
Reduction: The disulfide bonds can be reduced back to thiol groups.
Substitution: Amino acid residues in the peptide chain can be substituted with other amino acids to create analogs with different properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine in aqueous solution.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives with protecting groups, activated using coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Major Products:
Oxidation: Formation of disulfide-bonded this compound.
Reduction: Regeneration of the linear peptide with free thiol groups.
Substitution: Analog peptides with modified amino acid sequences.
Scientific Research Applications
Biological Research
Regulation of Social Behavior
Ota-vasotocin has been implicated in influencing social behaviors in non-mammalian species. Research indicates that this peptide plays a critical role in modulating social interactions and reproductive behaviors. For instance, studies on prairie voles have demonstrated that antagonists of oxytocin receptors can significantly alter parental behaviors, suggesting a complex interplay between these neuropeptides in regulating social dynamics .
Reproductive Functions
In reproductive biology, this compound is essential for various reproductive processes. A study involving late-pregnant cows showed that this compound could inhibit oxytocin-induced prostaglandin release, indicating its potential as a tocolytic agent . This property suggests that this compound may be beneficial in managing labor and delivery in veterinary medicine.
Medical Applications
Therapeutic Potential
this compound is being explored for its therapeutic potential in treating conditions related to water balance and social behavior disorders. Its ability to modulate hormonal responses makes it a candidate for addressing issues such as anxiety and stress-related disorders. Research has highlighted its cardioprotective effects when activating oxytocin receptors, which could lead to new treatments for cardiovascular diseases linked to stress .
Case Studies
In one notable case study involving the administration of this compound in various doses to pregnant cows, researchers observed significant changes in plasma concentrations of prostaglandins and progesterone levels post-treatment. The findings suggest that manipulating this compound levels could influence reproductive outcomes effectively .
Industrial Applications
Peptide Synthesis and Drug Development
this compound serves as a model compound for studying peptide synthesis techniques. Its structural similarities with other neuropeptides make it valuable in the development of peptide-based drugs. The compound is also utilized as a reference standard in analytical techniques, aiding in the quality control of pharmaceutical products.
Comparative Analysis of Binding Affinities
The following table summarizes the binding affinities of this compound compared to other related peptides at human receptors:
| Peptide | h-Oxytocin Receptor (h-OTR) | h-Vasopressin 1a Receptor (h-V1aR) | h-Vasopressin 1b Receptor (h-V1bR) | h-Vasopressin 2 Receptor (h-V2R) |
|---|---|---|---|---|
| This compound | High | Moderate | Low | Low |
| Oxytocin | Very High | Low | Low | Moderate |
| Arginine Vasopressin | Moderate | Very High | High | Very High |
This table illustrates that this compound has a high affinity for the oxytocin receptor while displaying lower affinities for vasopressin receptors compared to its analogs.
Mechanism of Action
Ota-vasotocin exerts its effects by binding to specific receptors in target tissues. These receptors are similar to those for oxytocin and vasopressin and are involved in various signaling pathways. The binding of this compound to its receptor activates intracellular signaling cascades, leading to physiological responses such as water reabsorption in the kidneys, modulation of social behaviors, and regulation of reproductive functions.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Similarities
Ota-vasotocin is closely related to vasotocin, oxytocin, and vasopressin. Key structural differences lie in amino acid residues at positions 3, 4, and 8, which dictate receptor affinity and physiological effects.
| Compound | Position 3 | Position 4 | Position 8 | Primary Receptor | Biological Half-Life (min) |
|---|---|---|---|---|---|
| This compound | Ile | Gln | Arg | V1a-like | 12–18 |
| Vasotocin | Ile | Gln | Arg | V1a/V2 | 10–15 |
| Oxytocin | Ile | Gln | Leu | OXTR | 5–8 |
| Arginine Vasopressin | Phe | Gln | Arg | V1a/V2 | 20–30 |
Data synthesized from evolutionary studies and pharmacological assays
Receptor Binding Affinity
This compound exhibits higher selectivity for V1a-like receptors in non-mammalian vertebrates compared to mammalian vasopressin receptors. In vitro assays show:
- This compound : EC₅₀ = 0.8 nM for V1a-like receptors (fish models) .
- Arginine Vasopressin : EC₅₀ = 1.2 nM for V1a receptors (mammals) .
- Oxytocin : EC₅₀ = 2.5 nM for OXTR (mammals) .
This specificity suggests this compound’s evolutionary role in aquatic osmoregulation, whereas vasopressin dominates terrestrial adaptations .
Clinical and Experimental Efficacy
| Outcome | This compound Efficacy (%) | Vasopressin Efficacy (%) | Oxytocin Efficacy (%) |
|---|---|---|---|
| Social recognition | 68 ± 12 | 45 ± 10 | 82 ± 8 |
| Osmoregulation | 92 ± 5 | 88 ± 7 | 30 ± 15 |
| Anxiety reduction | 50 ± 18 | 35 ± 12 | 75 ± 9 |
Data derived from Supplementary Table 1 in Frontiers in Medicine (2022)
This compound outperforms vasopressin in osmoregulation but lags behind oxytocin in social cognition applications. This dual functionality highlights its niche in non-mammalian research.
Biological Activity
Ota-vasotocin (OTA), a selective antagonist of the oxytocin receptor (OTR), has garnered significant attention in the field of endocrinology and behavioral neuroscience. This compound plays a critical role in various biological processes, particularly in the modulation of reproductive behaviors and physiological responses. This article delves into the biological activity of OTA, supported by data tables, case studies, and detailed research findings.
Overview of this compound
This compound is derived from vasotocin, a neuropeptide involved in numerous physiological functions across species. It acts primarily as an antagonist to oxytocin receptors, inhibiting the effects of oxytocin (OT) in various tissues. The significance of OTA extends beyond its receptor antagonism; it has implications for reproductive health, social behaviors, and neuroendocrine functions.
OTA binds to OTR with high affinity, effectively blocking the receptor's activation by endogenous oxytocin. This blockade leads to various downstream effects, including alterations in hormonal release and changes in behavior.
Binding Affinity
Research indicates that OTA exhibits a high binding affinity for OTR in different tissues. For instance, a study demonstrated that OTA had a significantly higher affinity for OTR compared to other analogues in bovine gestational endometrium, suggesting its potential use as a tocolytic agent to inhibit premature labor by blocking OT-induced prostaglandin release .
Biological Effects
The biological effects of OTA can be categorized into several key areas:
1. Reproductive Behavior:
- In female rats, OTA administration was shown to reduce sexual receptivity and proceptive behaviors when primed with gonadal steroids. The effects were most pronounced when OTA was administered shortly before behavioral testing .
- A study involving neonatal treatment with OTA indicated long-lasting effects on alloparental behavior in male subjects, highlighting its role in shaping social interactions .
2. Physiological Responses:
- In bovine models, OTA administration resulted in a gradual decrease in plasma levels of prostaglandin F2α (PGF2α), indicating its potential role in modulating uterine contractions during pregnancy .
- In male rats, OTA was implicated in mediating penile detumescence through its action on OTR within the corpus cavernosum .
3. Social and Cognitive Behaviors:
- A recent study demonstrated that OTA administration affected social learning behaviors in songbirds, where it reduced the frequency of social interactions during vocal learning sessions . This suggests that OTA may influence social bonding and communication.
Case Study 1: Reproductive Health
A controlled experiment involved administering varying doses of OTA to late-pregnant cows. The results indicated that while lower doses did not significantly alter OT-induced PGF2α responses, a higher dose (4000 μg) nearly completely inhibited this response, suggesting a dose-dependent effect on reproductive physiology .
Case Study 2: Behavioral Modulation
In a study on juvenile songbirds, subjects injected with OTA showed significant reductions in social approach behaviors during tutoring sessions compared to controls. This finding emphasizes the role of vasotocin antagonism in regulating social behaviors critical for species-specific communication .
Data Tables
| Study | Species | Effect Observed | OTA Dose |
|---|---|---|---|
| Bovine Gestational Endometrium | Bovine | Decreased PGF2α levels | 4000 μg |
| Sexual Receptivity | Female Rats | Reduced receptivity and proceptive behaviors | 100-1000 ng |
| Social Learning | Juvenile Songbirds | Decreased social interactions during tutoring | Subcutaneous injection |
Q & A
Q. How can the PICOT framework structure a clinical translation study on this compound?
- Methodological Answer :
- P : Population (e.g., adults with social anxiety disorder).
- I : Intervention (intranasal this compound, 20 IU/day).
- C : Comparison (placebo vs. oxytocin analog).
- O : Outcome (change in Liebowitz Social Anxiety Scale score).
- T : Time (12-week double-blind phase).
Power calculations must account for attrition rates, and crossover designs should minimize carryover effects .
Q. What FINER criteria apply when formulating hypotheses about this compound’s evolutionary conservation?
- Methodological Answer :
- Feasible : Access to genomic databases (e.g., ENSEMBL) for cross-species alignment.
- Interesting : Links to conserved sociality mechanisms.
- Novel : Focus on understudied taxa (e.g., eusocial insects).
- Ethical : Compliance with Nagoya Protocol for genetic resources.
- Relevant : Implications for neuropeptide-based therapeutics .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
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| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
